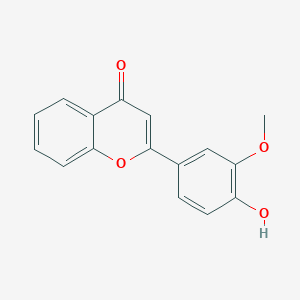
4'-Hydroxy-3'-Methoxyflavone
Vue d'ensemble
Description
4'-Hydroxy-3'-Methoxyflavone is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity:
- 4'-Hydroxy-3-methoxyflavones have potent antiviral activities against picornaviruses such as poliomyelitis and rhinoviruses. Specific structural elements like the 4'-hydroxyl and 3-methoxyl groups, substitution in the 5 position, and a polysubstituted A ring are essential for high activity. One compound, in particular, showed significant in vitro effectiveness against poliovirus and various rhinovirus serotypes (De Meyer et al., 1991).
Cytotoxicity and Potential for Cancer Therapy:
- Compounds 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone were synthesized and tested for cytotoxic activity as potential anticancer agents against cervical (HeLa) and colon (WiDr) cancer cells, showing some promise in vitro. The cyclization reaction of 2',4'-dihydroxy-4-methoxychalcone was a critical step in their synthesis (Matsjeh et al., 2017).
Biotransformation and Biological Effects:
- A study on the biotransformation of methoxyflavones by selected entomopathogenic filamentous fungi explored the synthesis and modification of various methoxyflavones. The number and placement of methoxy groups significantly influenced the biotransformation rate and the creation of novel products, suggesting potential for diverse biological effects (Łużny et al., 2020).
Cardioprotective Effects:
- A study investigated the structure-activity relationships of variations at the 3' and 4' positions of the B ring of dihydroxyflavonol (DiOHF) and found that 4'-hydroxy-3'-methoxyflavonol, among others, can assist in investigating the mechanism of flavonol-induced cardioprotection. The findings suggest potential applications in developing treatments for cardiovascular diseases (Qin et al., 2008).
Inhibition of HIV-1 Reverse Transcriptase:
- Methoxyflavones isolated from Marcetia taxifolia were evaluated as HIV-1 inhibitors both in vitro and in silico. The study found that pentamethoxyflavone and hexamethoxyflavone showed activity against HIV-1 and inhibited HIV-1 reverse transcriptase. This suggests potential applications in the treatment or management of HIV-1 infection (Ortega et al., 2017).
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLFGFPJQSPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[8-(8-aminooctylamino)octylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7758571.png)
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7758589.png)
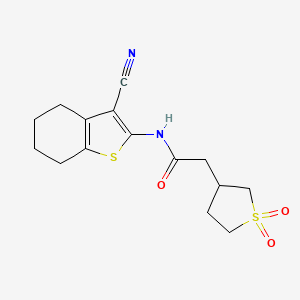
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7758596.png)
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide](/img/structure/B7758600.png)
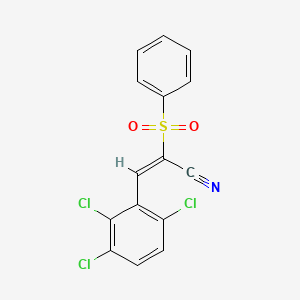
![2-[4-(2,4-Dimethylanilino)-2,5-dioxo-1-phenylpyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7758606.png)
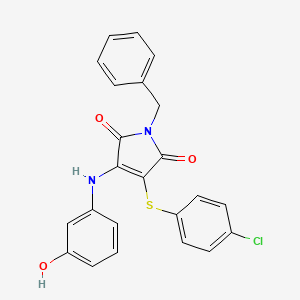
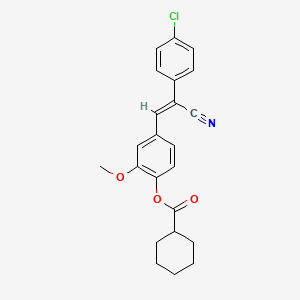
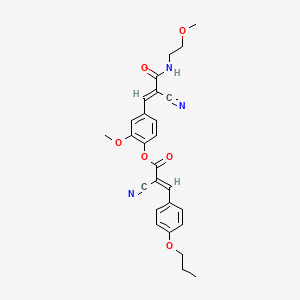

![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(4-butoxyphenyl)prop-2-enoate](/img/structure/B7758634.png)
![[4-[(E)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(4-methylphenyl)prop-2-enoate](/img/structure/B7758640.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 4-(4-methylphenoxy)butanoate](/img/structure/B7758661.png)